Benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and the use of ionic liquids as solvents. For instance, the synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives is achieved through a three-component reaction involving an aldehyde, an aniline or ammonium acetate, and 6-methyl-4-hydroxypyran-2-one in an ionic liquid . This suggests that a similar approach could potentially be applied to synthesize Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate would include a benzyl group, a piperidine ring, and an acetate group. The presence of the hydroxypiperidine moiety indicates that the compound may have chiral centers, which could lead to the existence of enantiomers. Structural analysis techniques such as IR, MS, and 1H NMR, as mentioned in the synthesis of 2-hydroxy-4-methyl benzoic acid , would be essential to confirm the structure and purity of the synthesized Benzyl 2-(4-hydroxypiperidin-1-yl)acetate.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, they do highlight the reactivity of similar compounds. The benzyl group and the hydroxyl group present in the compound may undergo various chemical reactions, such as oxidation, reduction, and substitution. The acetate moiety could also be involved in reactions such as hydrolysis or esterification. The use of ionic liquids as a reaction medium, as seen in the synthesis of benzylidenebis derivatives , could offer a green and efficient alternative for conducting such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate would likely include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the hydroxypiperidine group suggests that the compound may exhibit basic properties and could form salts with acids. The compound's solubility in ionic liquids, as indicated by the green synthesis approach in paper , could be an important property for its isolation and purification.
Scientific Research Applications
Synthesis and Biological Evaluation
Benzyl 2-(4-hydroxypiperidin-1-yl)acetate plays a crucial role in the synthesis of various compounds with potential therapeutic applications. For example, it was used in the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), a substrate for acetylcholinesterase, significant for studies in human brain using positron emission tomography (Snyder et al., 1998). Additionally, it contributed to the development of potent NR1A/2B receptor antagonists, with potential implications in Parkinson's disease treatment (Wright et al., 2001).
Environmental and Chemical Applications
In chemical research, benzyl 2-(4-hydroxypiperidin-1-yl)acetate has facilitated environmentally friendly oxidation systems. For instance, it was involved in a TEMPO-catalyzed alcohol oxidation system, showcasing an environmentally friendly approach in organic solvent synthesis (Li & Zhang, 2009). It also played a role in the enzymatic hydrolysis of radical-masked glycosylated spin-label reagents, demonstrating its versatility in biochemical applications (Sato et al., 2004).
Crystallography and Molecular Structure
The compound has been instrumental in crystallographic studies, helping to understand molecular structures and interactions. For example, it was used in the study of the crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, providing insights into molecular orientations and interactions (Revathi et al., 2015).
Pharmaceutical Development
In pharmaceutical research, it contributes to the synthesis of various medically relevant compounds. The synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride (E2020-14C), an acetylcholinesterase inhibitor, is a notable example, showcasing its role in studying pharmacokinetic profiles (Iimura et al., 1989).
Agricultural Applications
Interestingly, benzyl 2-(4-hydroxypiperidin-1-yl)acetate has also found applications in agriculture. For example, its inclusion complex with β-cyclodextrin showed potential as a green plant growth stimulator (Malmakova et al., 2019).
properties
IUPAC Name |
benzyl 2-(4-hydroxypiperidin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZEOYVQKOMBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(4-hydroxypiperidin-1-yl)acetate |
Synthesis routes and methods
Procedure details
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